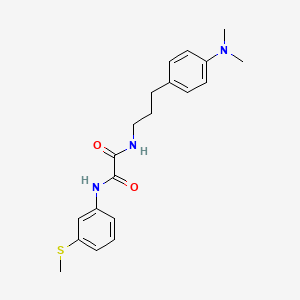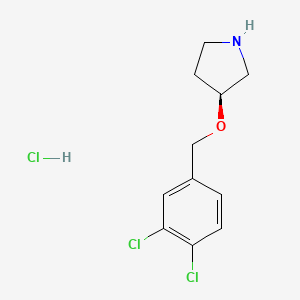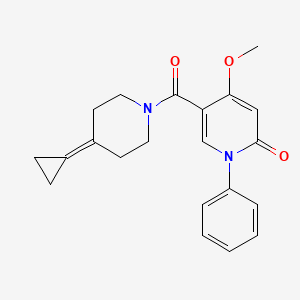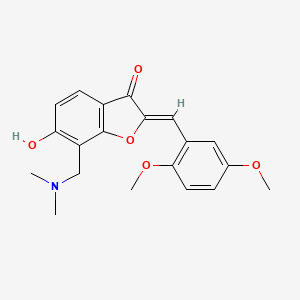![molecular formula C13H12N4O3S B3008280 N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide CAS No. 853751-96-9](/img/structure/B3008280.png)
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide, also known as Compound A, is a synthetic molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects.
Scientific Research Applications
Synthesis and Chemical Properties
- Microwave-Assisted Facile Synthesis: A study discussed the facile synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups, which are associated with significant biological properties. The compounds synthesized exhibited promising in vitro anticancer activity against several human cancer cell lines, suggesting potential therapeutic applications (Tiwari et al., 2017).
Biological and Medicinal Applications
- Anticancer Potential: Several studies have synthesized various derivatives of thiadiazolobenzamide and tested them for anticancer properties. These compounds have shown promising activity against different cancer cell lines, indicating their potential in cancer treatment (Ravinaik et al., 2021).
- Antimicrobial Activity: Compounds with thiadiazole and benzamide structures have been evaluated for antimicrobial activities against both Gram-positive and Gram-negative bacteria. Some synthesized compounds displayed considerable antibacterial and antifungal activities, suggesting their use in treating microbial infections (Desai et al., 2016).
- Antiviral Properties: Research on 1,3,4-thiadiazole derivatives has identified compounds with activity against influenza A virus, indicating potential applications in antiviral therapies. These findings are important for developing novel influenza A virus inhibitors (Tatar et al., 2021).
Photophysical Properties
- Fluorescence Studies: Investigations into the fluorescence properties of thiadiazole derivatives have revealed interesting effects, such as dual fluorescence, which could be influenced by factors like molecular aggregation and amino group position. These properties are significant for applications in bio-imaging and sensing technologies (Matwijczuk et al., 2018).
Structural and Theoretical Analysis
- Structural Analysis: The structures of various thiadiazole derivatives have been elucidated through spectroscopic and theoretical studies, helping to understand their chemical behavior and potential interactions in biological systems. Such analyses are crucial for designing drugs with specific target interactions (Matwijczuk et al., 2017).
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-8-15-16-12(21-8)14-11(18)6-7-17-9-4-2-3-5-10(9)20-13(17)19/h2-5H,6-7H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKAIMCAZNDYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide](/img/structure/B3008199.png)


![2,1,3-Benzothiadiazol-5-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008202.png)
![3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B3008204.png)
![N-benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008209.png)


![N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3008213.png)

![6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide](/img/structure/B3008216.png)
